3-(Diisopropylamino)-1,2-propanediol
Overview
Description
3-(Diisopropylamino)-1,2-propanediol: is an organic compound that features a diisopropylamino group attached to a 1,2-propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diisopropylamino)-1,2-propanediol typically involves the reaction of diisopropylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Diisopropylamine and glycidol.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: Diisopropylamine is added to glycidol slowly with stirring. The reaction mixture is then heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Diisopropylamino)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 3-(Diisopropylamino)-1,2-propanediol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs. Its ability to form stable derivatives makes it useful in drug design and development.
Industry: In industrial applications, this compound can be used as a stabilizer or additive in various formulations. Its chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 3-(Diisopropylamino)-1,2-propanediol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The amino group can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Diisopropylamine: A secondary amine with similar reactivity but lacking the hydroxyl groups.
1,2-Propanediol: A diol with similar hydroxyl functionality but lacking the amino group.
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
Uniqueness: 3-(Diisopropylamino)-1,2-propanediol is unique due to the presence of both an amino group and hydroxyl groups in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds. The compound’s ability to form stable derivatives and its reactivity make it valuable in various applications.
Properties
IUPAC Name |
3-[di(propan-2-yl)amino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)5-9(12)6-11/h7-9,11-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXNGVBOWXTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006342 | |
Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-30-8 | |
Record name | 3-[Bis(1-methylethyl)amino]-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N,N-Diisopropylamino)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-diisopropylamino)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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